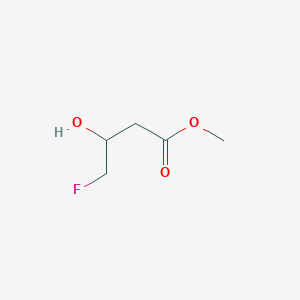
Methyl 4-fluoro-3-hydroxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-fluoro-3-hydroxybutanoate is an organic compound with the molecular formula C5H9FO3. It is a fluorinated ester that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. The presence of both a fluorine atom and a hydroxyl group in its structure makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4-fluoro-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the fluorination of methyl 3-hydroxybutanoate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process, making it suitable for large-scale synthesis .
化学反応の分析
Types of Reactions: Methyl 4-fluoro-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 4-fluoro-3-oxobutanoate.
Reduction: The ester group can be reduced to yield the corresponding alcohol, methyl 4-fluoro-3-hydroxybutanol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride (NaH), to facilitate the reaction.
Major Products Formed:
Oxidation: Methyl 4-fluoro-3-oxobutanoate.
Reduction: Methyl 4-fluoro-3-hydroxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-fluoro-3-hydroxybutanoate has a wide range of applications in scientific research:
作用機序
The mechanism of action of methyl 4-fluoro-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity. For example, in enzyme-catalyzed reactions, the fluorine atom can enhance the compound’s stability and selectivity by forming strong hydrogen bonds with active site residues . Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological targets .
類似化合物との比較
- Methyl 4-chloro-3-hydroxybutanoate
- Methyl 4-bromo-3-hydroxybutanoate
- Methyl 4-iodo-3-hydroxybutanoate
Comparison: Methyl 4-fluoro-3-hydroxybutanoate is unique among its analogs due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine is highly electronegative, which can enhance the compound’s stability and reactivity compared to its chloro, bromo, and iodo counterparts . Additionally, fluorinated compounds often exhibit improved pharmacokinetic properties, making them more suitable for pharmaceutical applications .
特性
分子式 |
C5H9FO3 |
|---|---|
分子量 |
136.12 g/mol |
IUPAC名 |
methyl 4-fluoro-3-hydroxybutanoate |
InChI |
InChI=1S/C5H9FO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3 |
InChIキー |
SDSISQOTKSXENM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(CF)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















